Scientific Field: Material Science
Application Summary: Methoxy(dimethyl)octadecylsilane is used for surface modification, enabling the creation of hydrophobic or hydrophilic coatings.
Methods of Application: The specific methods of application can vary depending on the material being modified. Generally, the silane is applied to the surface and allowed to react, forming a coating. The reaction conditions, such as temperature and time, can be adjusted to control the properties of the coating.
Results or Outcomes: The outcome of this application is the creation of a modified surface with desired properties, such as increased hydrophobicity or hydrophilicity. The exact results can vary depending on the specific conditions of the reaction and the material being modified.
Application Summary: Methoxy(dimethyl)octadecylsilane (MDOS) can be used as an adhesion promoter between wool fiber and the polyethylene matrix. This can be used to conserve waste of wool and poultry feathers.
Methods of Application: The wool fibers or wood fibers are treated with MDOS, which acts as a coupling agent, promoting adhesion between the fibers and the polyethylene matrix. The treated fibers are then incorporated into the polyethylene matrix to form the composite material.
Results or Outcomes: The result of this application is the production of composite materials with improved properties, such as increased thermo-oxidative stability. This can also contribute to waste reduction by utilizing waste wool and poultry feathers.
Application Summary: Methoxy(dimethyl)octylsilane is used to functionalize partially oxidized porous silicon with silane groups.
Methods of Application: The silane is applied to the porous silicon and allowed to react, forming a coating of silane groups on the surface.
Scientific Field: Chemistry
Application Summary: Methoxy(dimethyl)octadecylsilane can be used as a silane coupling agent.
Methods of Application: The silane coupling agent is applied to the interface between the two materials, promoting adhesion.
Results or Outcomes: The result of this application is improved adhesion between the two materials, which can enhance the performance of the final product.
Scientific Field: Nanotechnology
Application Summary: Methoxy(dimethyl)octadecylsilane may be grafted on the surface of ZnO nanoparticles.
Methods of Application: The silane is applied to the ZnO nanoparticles and allowed to react, forming a coating of silane groups on the surface.
Results or Outcomes: The outcome of this application is the creation of a modified surface with desired properties. The exact results can vary depending on the specific conditions of the reaction and the material being modified.
Scientific Field: Analytical Chemistry
Application Summary: Silica spheres for High Performance Liquid Chromatography (HPLC) columns were reported to be functionalized with Methoxy(dimethyl)octadecylsilane.
Methods of Application: The silane is applied to the silica spheres and allowed to react, forming a coating of silane groups on the surface.
Results or Outcomes: The result of this application is improved performance of the HPLC columns due to the modified properties of the silica spheres.
Methoxy(dimethyl)octadecylsilane, also known as methoxydimethyl(octadecyl)silane, is a silane compound characterized by its long hydrophobic octadecyl chain and functional groups that include methoxy and dimethyl groups. Its molecular formula is with a molecular weight of approximately 342.68 g/mol. This compound is primarily utilized as a silane coupling agent, enhancing the adhesion between organic and inorganic materials, making it valuable in various industrial applications including coatings, adhesives, and polymer matrices .
The mechanism of action depends on the specific application. Here are two potential scenarios:
The synthesis of methoxy(dimethyl)octadecylsilane can be achieved through several methods:
These methods allow for the efficient production of this compound for various industrial applications.
Methoxy(dimethyl)octadecylsilane is utilized in numerous applications:
Studies on the interactions of methoxy(dimethyl)octadecylsilane reveal its capacity to form stable films on various substrates. These films significantly alter surface energy and wettability, enhancing material performance in applications ranging from biomedical devices to industrial coatings. The environmental factors such as temperature and humidity can influence its efficacy and stability during application .
Methoxy(dimethyl)octadecylsilane can be compared with several similar organosilane compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Hexadecyltrimethoxysilane | Shorter alkyl chain (16 carbons) | Different surface properties due to shorter chain |
Trimethoxy(octadecyl)silane | Contains three methoxy groups | Varies in reactivity and film-forming capabilities |
Octadecyltriethoxysilane | Ethoxy groups instead of methoxy | Affects hydrolysis behavior differently |
Methoxy(dimethyl)octadecylsilane stands out due to its specific combination of functional groups—one methoxy group, two methyl groups, and a long octadecyl chain—providing an optimal balance of reactivity and hydrophobicity that is not found in these similar compounds .
Methoxy(dimethyl)octadecylsilane represents a significant organosilicon compound with the molecular formula C₂₁H₄₆OSi and Chemical Abstracts Service registry number 71808-65-6 [1] [2] [3]. The compound exhibits a molecular weight of 342.67 grams per mole, establishing it as a substantial organosilane derivative within the methoxysilane family [1] [2] [3].
The atomic composition analysis reveals a complex molecular architecture dominated by carbon and hydrogen atoms, with singular silicon and oxygen atoms providing the functional backbone. The compound contains twenty-one carbon atoms representing the largest atomic constituent, contributing 252.21 grams per mole or 73.60 percent of the total molecular mass [1] [3] [4]. Hydrogen atoms constitute the second most abundant element with forty-six atoms, adding 46.37 grams per mole and representing 13.53 percent of the molecular weight [2] [3] [5]. The silicon atom contributes 28.09 grams per mole, accounting for 8.20 percent of the total mass, while the single oxygen atom provides 16.00 grams per mole, representing 4.67 percent of the molecular composition [1] [2] [3].
Element | Number of Atoms | Atomic Weight (g/mol) | Total Mass Contribution (g/mol) | Mass Percentage (%) |
---|---|---|---|---|
Carbon (C) | 21 | 12.01 | 252.21 | 73.60 |
Hydrogen (H) | 46 | 1.008 | 46.37 | 13.53 |
Oxygen (O) | 1 | 15.999 | 16.00 | 4.67 |
Silicon (Si) | 1 | 28.085 | 28.09 | 8.20 |
The empirical formula determination confirms that the molecular formula C₂₁H₄₆OSi represents the simplest whole-number ratio of constituent atoms [3] [4]. The empirical analysis demonstrates that the molecular formula cannot be reduced further, as the atomic ratios of carbon, hydrogen, oxygen, and silicon are already in their lowest terms with ratios of 21:46:1:1 respectively [3] [4] [6]. This finding indicates that methoxy(dimethyl)octadecylsilane exists as a discrete molecular entity without fractional atomic components.
The structural framework comprises an eighteen-carbon straight-chain alkyl group (octadecyl) bonded to a central silicon atom, which simultaneously connects to two methyl groups and one methoxy group [3] [4] [6]. The octadecyl chain, represented by the formula C₁₈H₃₇, constitutes the predominant structural feature, providing the compound with significant hydrophobic characteristics [1] [7]. The presence of this extended alkyl chain places methoxy(dimethyl)octadecylsilane within the category of long-chain organosilanes, distinguishing it from shorter-chain analogues in terms of physical properties and applications [7].
The stereochemical configuration of methoxy(dimethyl)octadecylsilane centers around the tetrahedral geometry exhibited by the central silicon atom [8] [9] [10]. Silicon adopts sp³ hybridization, resulting from the mixing of one 3s orbital and three 3p orbitals to create four equivalent hybrid orbitals [8] [9] [10]. This hybridization pattern establishes the fundamental three-dimensional architecture of the molecule, with bond angles of approximately 109.5 degrees between adjacent substituents [8] [10] [11].
The silicon atom forms four covalent bonds in a tetrahedral arrangement: one silicon-oxygen bond to the methoxy group, two silicon-carbon bonds to the methyl groups, and one silicon-carbon bond to the octadecyl chain [8] [9] [12]. Each sp³ hybrid orbital of silicon overlaps with appropriate orbitals from the surrounding atoms to form sigma bonds [9] [10] [13]. The silicon-oxygen bond exhibits polar covalent character due to the electronegativity difference between silicon (1.90) and oxygen (3.44), while the silicon-carbon bonds display predominantly nonpolar covalent characteristics [14] [10].
The molecular geometry around silicon creates a specific spatial arrangement that influences the overall molecular conformation [8] [10] [11]. The tetrahedral configuration positions the bulky octadecyl chain, two methyl groups, and methoxy group in three-dimensional space, minimizing steric hindrance while maintaining optimal orbital overlap [10] [11]. This geometric arrangement contributes to the molecule's ability to form self-assembled monolayers on various surfaces, as the silicon center can orient appropriately for surface attachment while the organic substituents extend away from the surface [1] [7].
The stereochemical implications extend beyond the immediate silicon environment to encompass the entire molecular structure [8] [12]. The octadecyl chain adopts various conformational arrangements due to free rotation around carbon-carbon single bonds, while maintaining its attachment to the tetrahedral silicon center [15] [16]. This conformational flexibility allows methoxy(dimethyl)octadecylsilane to adapt to different surface environments and packing arrangements in condensed phases [17] [12].
The sp³ hybridization of silicon results in hybrid orbitals with 25 percent s-character and 75 percent p-character [10] [11]. This hybridization pattern influences bond lengths and bond strengths, with silicon-carbon bonds typically measuring approximately 1.87 angstroms [10] [12]. The relatively low s-character compared to sp² or sp hybridization contributes to longer bond lengths and affects the stability of negative charges that might develop during chemical reactions [10].
The comparative analysis of methoxy(dimethyl)octadecylsilane with analogous dialkylmethoxysilanes reveals significant structural and functional relationships within the organosilane family [18] [19] [14]. Methoxy(dimethyl)octylsilane, bearing the molecular formula C₁₁H₂₆OSi and molecular weight of 202.41 grams per mole, represents a shorter-chain analogue that maintains the same functional group arrangement around silicon [18]. The primary distinction lies in the alkyl chain length, with the octyl derivative containing eight carbon atoms compared to eighteen in the octadecyl compound [18] [15].
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Methoxy Groups | Boiling Point (°C) |
---|---|---|---|---|---|
Methoxy(dimethyl)octadecylsilane | C₂₁H₄₆OSi | 342.67 | C₁₈ (Octadecyl) | 1 | 387.1 |
Methoxy(dimethyl)octylsilane | C₁₁H₂₆OSi | 202.41 | C₈ (Octyl) | 1 | ~202 |
Dimethoxydimethylsilane | C₄H₁₂O₂Si | 120.23 | None (Dimethyl only) | 2 | 81 |
Methyltrimethoxysilane | C₄H₁₂O₃Si | 136.22 | None (Methyl only) | 3 | 102 |
Dimethoxydimethylsilane, with molecular formula C₄H₁₂O₂Si, demonstrates the effect of increased methoxy substitution while maintaining shorter alkyl chains [20] [21] [22]. This compound contains two methoxy groups attached to silicon along with two methyl groups, resulting in enhanced hydrolytic reactivity compared to monomethoxy derivatives [21]. The increased number of hydrolyzable methoxy groups facilitates more extensive cross-linking reactions during surface modification processes [20] [21].
Methyltrimethoxysilane represents the extreme case of methoxy substitution with three methoxy groups and only one methyl group attached to silicon [23] [21]. The molecular formula C₄H₁₂O₃Si and molecular weight of 136.22 grams per mole reflect the high degree of functionality available for hydrolysis and condensation reactions [23] [21]. The abundance of methoxy groups results in rapid hydrolysis and extensive polymerization upon exposure to moisture [21].
The structural comparison reveals that all compounds maintain the characteristic sp³ hybridization of silicon with tetrahedral geometry [8] [10]. However, the substitution pattern significantly influences molecular properties and reactivity [14] [23] [21]. Long-chain alkyl substituents, as found in methoxy(dimethyl)octadecylsilane, impart pronounced hydrophobic character and surface activity [1] [7]. The eighteen-carbon chain provides substantial hydrophobic interaction potential, making this compound particularly effective for surface modification applications requiring water repellency [1] [7].
The bonding characteristics remain fundamentally similar across the series, with silicon forming four covalent bonds in tetrahedral arrangements [8] [10]. Silicon-oxygen bonds consistently exhibit polar covalent character due to electronegativity differences, while silicon-carbon bonds maintain nonpolar covalent characteristics [14] [10]. The variation in methoxy group number directly correlates with hydrolytic reactivity, as each methoxy group represents a potential site for hydrolysis and subsequent condensation [20] [23] [21].
Boiling point trends within the series demonstrate the influence of molecular weight and intermolecular forces [2] [6] [21]. Methoxy(dimethyl)octadecylsilane exhibits the highest boiling point at 387.1 degrees Celsius due to its substantial molecular weight and van der Waals interactions along the octadecyl chain [2] [6]. Shorter-chain analogues display progressively lower boiling points, with dimethoxydimethylsilane boiling at 81 degrees Celsius despite having two methoxy groups [21].
Irritant